molecular formula C8H6ClFO3 B6326231 4-Chloro-3-fluoro-2-methoxybenzoic acid, 95% CAS No. 1550886-92-4

4-Chloro-3-fluoro-2-methoxybenzoic acid, 95%

Cat. No. B6326231
CAS RN: 1550886-92-4
M. Wt: 204.58 g/mol
InChI Key: JJGFYWMFJZXTDO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxybenzoic acid is a chemical compound with the CAS Number: 1550886-92-4 . It has a molecular weight of 204.58 . This compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-3-fluoro-2-methoxybenzoic acid . The InChI code is 1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is solid at room temperature . It has a molecular weight of 204.58 .

Scientific Research Applications

1. Heterocyclic Synthesis

4-Chloro-3-fluoro-2-methoxybenzoic acid has been utilized in the synthesis of various heterocyclic compounds. For example, it served as a starting material in heterocyclic oriented synthesis, leading to condensed nitrogenous cycles such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles are important in drug discovery (Křupková et al., 2013).

2. Intermediate for Herbicides

It has been used in the synthesis of intermediates for herbicides. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involved the treatment of 4-chloro-2-fluoroanisole to form 4-chloro-2-fluoro-5-methoxybenzaldehyde (Zhou Yu, 2002).

3. Synthesis of Quinazoline Derivatives

This compound has been used in synthesizing quinazoline derivatives, such as 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), highlighting its utility in developing compounds with potential medicinal applications (Gong Ping, 2005).

4. Study of Physico-Chemical Properties

Research has also been conducted on derivatives of 4-chloro-3-fluoro-2-methoxybenzoic acid to understand their physico-chemical properties, such as acid, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010).

5. Solubility Studies

It has been included in studies to determine solubility characteristics in different solvents, which is crucial for understanding its behavior in various chemical and biological environments (Hart et al., 2015).

6. Molluscicidal Agents

Compounds derived from 4-chloro-3-fluoro-2-methoxybenzoic acid have been evaluated for their molluscicidal effects. This includes the synthesis and biological evaluation of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate as a potential molluscicidal agent (Duan et al., 2014).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-chloro-3-fluoro-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFYWMFJZXTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1550886-92-4
Record name 4-Chloro-3-fluoro-2-methoxybenzoic acid
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